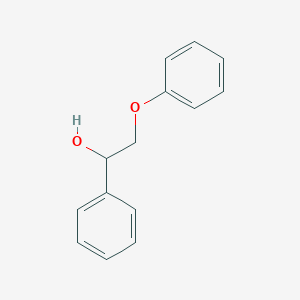
2-Phenoxy-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxy-1-phenylethanol is a chemical compound with the molecular formula C14H14O2 . It has an average mass of 214.260 Da and a monoisotopic mass of 214.099380 Da . It is slightly aromatic and combustible, with a spontaneous ignition point of 436°C .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step involves the synthesis of 2-Phenoxy-1-phenylethanone precursor. This is achieved by dissolving 2-bromoacetophenone and phenol in acetone, to which K2CO3 is added .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has one defined stereocentre .Chemical Reactions Analysis
During the VO (acac)2-catalyzed oxidation of lignin model compound this compound, benzaldehyde was unexpectedly observed as a product . In another study, the oxidation of this compound was performed with vanadium complexes, which showed that the catalytic activity could be increased by the addition of bulky, alkyl substituents at the phenolate ring .Physical and Chemical Properties Analysis
This compound is a slightly yellow oil which is soluble in acetone, alcohol, ether and chloroform, and slightly soluble in water . It has a faint aromatic odor at room temperature and a low water solubility and evaporation rate .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Structural Stability
- Study Insight: The study by Badawi (2011) investigated the structural stability and vibrational spectra of 2-phenylethanol and 2-phenoxyethanol. It was found that these compounds predominantly exist in non-planar gauche conformations, with stability influenced by dipolar interactions and steric effects (Badawi, 2011).
Microbial Synthesis of Phenylethanoids
- Study Insight: Research by Kim et al. (2018) highlighted the microbial synthesis of phenylethanoids, including 2-phenylethanol, through metabolic engineering. These compounds exhibit antibacterial, anticancer, anti-inflammatory, and neuroprotective activities (Kim, Song, Jeon, & Ahn, 2018).
Biotechnological Production
- Study Insight: The biotechnological production of 2-phenylethanol, an aromatic alcohol with rose-like fragrance, was reviewed by Hua and Xu (2011). They focused on production methods, including microbial processes and biotransformation techniques (Hua & Xu, 2011).
Biotransformation to High-Value Products
- Study Insight: Glab et al. (2016) conducted research on the biotransformation of 2-phenylethanol to high-value products like tyrosol and hydroxytyrosol. They explored cyanobacteria as biocatalysts for this process (Glab, Szmigiel-Merena, Brzezińska-Rodak, & Żymańczyk-Duda, 2016).
Photocatalytic Treatment in Wastewater
- Study Insight: The study by Natarajan et al. (2013) focused on the identification and photocatalytic degradation of organic compounds, including 2-phenylethanol, in leather industry wastewater (Natarajan, Natarajan, Bajaj, & Tayade, 2013).
Antimycobacterial Compound Effects
- Study Insight: A study by Coutinho et al. (2012) examined the effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and its metabolites. This research contributes to understanding the compound's impact on liver cells (Coutinho, de Moraes, Barata, & de Souza, 2012).
Lignin Valorization
- Study Insight: Lu et al. (2016) explored the β-O-4 bond cleavage mechanism in lignin model compounds over Pd catalysts, focusing on the compound 2-phenoxy-1-phenylethanol. This research is key to effective valorization of lignin (Lu, Wang, Zhang, Heyden, & Wang, 2016).
Conformational Studies
- Study Insight: The research by Mons et al. (1999) investigated the conformations of 2-phenylethanol and its hydrated complexes, providing insights into molecular structures and interactions (Mons, Robertson, Snoek, & Simons, 1999).
Wirkmechanismus
Target of Action
The primary target of 2-Phenoxy-1-phenylethanol is the β-O-4 ether bond in lignin . Lignin is a complex organic polymer that forms key structural materials in the support tissues of vascular plants and some algae. The β-O-4 ether bond is the most abundant linkage within lignin .
Mode of Action
This compound interacts with its target through a process known as hydrogenolysis . This process involves the cleavage of the β-O-4 ether bond under certain reaction conditions . The cleavage of this bond is crucial in the depolymerization of lignin, which is a key step in the conversion of lignin into valuable phenolic compounds .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the hydrogenolysis of lignin . This process leads to the production of monophenols, which are valuable compounds in various industries . The hydrogenolysis of lignin is an efficient method for the production of carbon-neutral sustainable fuels and platform chemicals .
Pharmacokinetics
It is known that the compound has a molecular weight of 21426 and a boiling point of 3719±300°C These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability
Result of Action
The result of the action of this compound is the cleavage of the β-O-4 ether bond in lignin, leading to the production of monophenols . This process is crucial in the depolymerization of lignin and the production of valuable phenolic compounds .
Safety and Hazards
2-Phenoxy-1-phenylethanol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and serious eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
The role of 2-Phenoxy-1-phenylethanol in biochemical reactions is primarily associated with the cleavage of the β-O-4 linkage in lignin . This process involves the interaction of this compound with various enzymes and proteins. For instance, it has been shown to interact with iridium and cobalt pincer complexes in the catalytic cleavage of the β-O-4 linkage .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit very weak cytotoxicity in mammalian cells . It does not induce the formation of reduced glutathione (GSH) and lipid peroxidation in rat hepatocytes . This suggests that this compound and its metabolites maintain a balance between the production of pro-oxidant agents and their respective antioxidant systems .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidative and selective cleavage to produce phenol and benzoate . This process differs from the mechanism involved in reductive β-etherase, which has been well studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving the hydrogenolysis of this compound, full conversion was achieved after 2 hours at a temperature of 60°C .
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with the cleavage of the β-O-4 linkage in lignin
Eigenschaften
IUPAC Name |
2-phenoxy-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBICRJXEDSPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

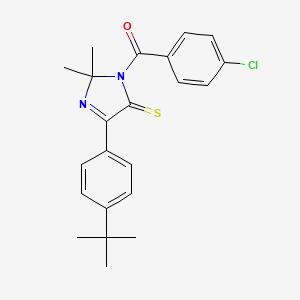
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
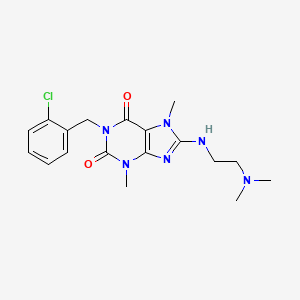
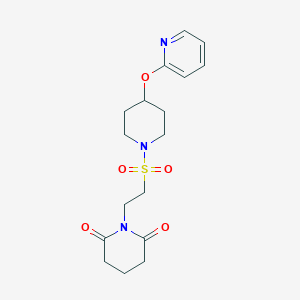
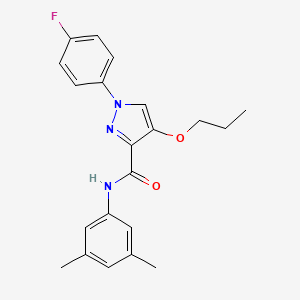
![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)

![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
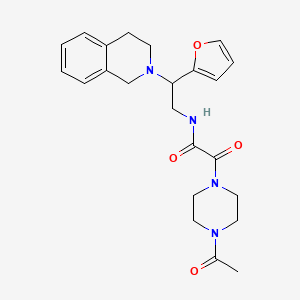
![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2873010.png)
![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)
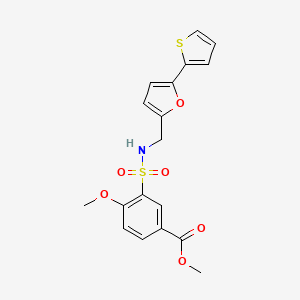
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
